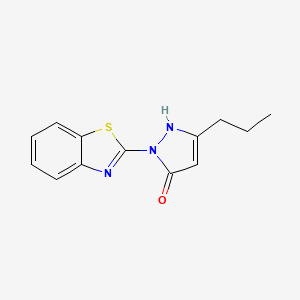

1-(1,3-苯并噻唑-2-基)-3-丙基-1H-吡唑-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

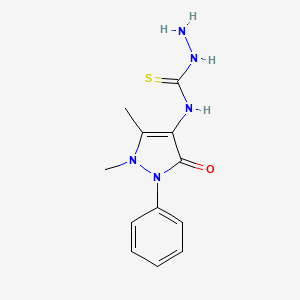

The compound "1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol" is part of a broader class of chemicals that include benzothiazol and pyrazole derivatives. These compounds are of interest due to their diverse chemical reactions and potential applications in various fields, excluding drug usage and dosage considerations.

Synthesis Analysis

The synthesis of related benzothiazol-2-yl-pyrazole derivatives often involves multi-step chemical processes, including condensation reactions and the use of specific catalysts to achieve desired structures. For example, one approach includes the synthesis of 1,5-diaryl-3-benzothiazol-2-yl-Δ2-pyrazolines through a complex reaction pathway that emphasizes the importance of solvent polarity and the presence of electron-rich substituents (Rurack et al., 2000).

Molecular Structure Analysis

Structural elucidation techniques, such as X-ray crystallography, play a crucial role in determining the precise molecular geometry of pyrazole derivatives. For instance, a study on a novel pyrazole derivative revealed its triclinic crystal system and detailed intermolecular interactions, highlighting the compound's structural complexity and stability (Naveen et al., 2018).

Chemical Reactions and Properties

Benzothiazol-2-yl-pyrazole compounds exhibit a variety of chemical reactions, including excited-state intramolecular proton transfer (ESIPT) processes. These reactions are significant for developing fluorescent sensors and studying photophysical properties (Hu et al., 2019) Additionally, the ability to undergo specific reactions with metal ions demonstrates the chemical versatility and potential application of these compounds in sensing technologies.

科学研究应用

合成与表征

吡唑类似物的合成:与1-(1,3-苯并噻唑-2-基)-3-丙基-1H-吡唑-5-醇密切相关的苯并噻唑和吡唑结构已被合成并用于其抗菌和抗氧化活性的表征。这些结构通过将7-氯-6-氟-2-氨基苯并噻唑与水合肼缩合而成,并进一步与各种化合物处理,展示了多样化应用的潜力 (Raparla et al., 2013)。

苯并噻唑衍生物的抗菌评价:新颖的1,3-苯并噻唑基吡唑衍生物显示出对各种细菌和真菌菌株的显著抗菌活性,突显了它们作为治疗剂的潜力 (Chauhan et al., 2015)。

荧光化学传感器应用:对类似于1-(1,3-苯并噻唑-2-基)-3-丙基-1H-吡唑-5-醇结构的吡唑啉-苯并噻唑衍生物的研究显示它们作为荧光化学传感器用于检测Cu2+、Fe3+和Fe2+等金属离子的应用,展示了它们在分析化学中的实用性 (Asiri et al., 2019)。

潜在的抗精神病药物:与1-(1,3-苯并噻唑-2-基)-3-丙基-1H-吡唑-5-醇在结构上相关的化合物已被评估其抗精神病性质。这些研究表明这类结构在新型抗精神病药物开发中的潜力 (Wise et al., 1987)。

抗癌和抗菌应用

前列腺癌药物开发:与所讨论化合物在结构上相关的1H-吡唑-5-醇衍生物已被合成并评估为前列腺癌抗原-1(PCA-1/ALKBH3)的抑制剂,表明它们在抗前列腺癌药物开发中的潜力 (Nakao et al., 2014)。

合成用于细胞毒性研究的Co(II)配合物:与1-(1,3-苯并噻唑-2-基)-3-丙基-1H-吡唑-5-醇类似的1-苯并噻唑-2-基-3,5-二甲基-1H-吡唑的Co(II)配合物已被合成并检验其细胞毒性,突显了在癌症研究中的潜在应用 (Sobiesiak et al., 2010)。

其他应用

合成用于抗真菌活性的吡唑衍生物:已合成并评估了吡唑衍生物,包括1-苯基-3-(异丙基)-1H-吡唑-5-醇,表明其在农药和制药领域的潜在用途 (Vyas et al., 2012)。

抗菌剂的开发:已合成苯并唑基吡唑,并对其抗菌活性进行了测试,表明这类结构的潜力,类似于1-(1,3-苯并噻唑-2-基)-3-丙基-1H-吡唑-5-醇,可用于开发新的抗菌剂 (Suram et al., 2017)。

安全和危害

未来方向

作用机制

Target of Action

Benzothiazole derivatives have been found to exhibit antiviral properties . They have also been associated with inhibitory activity against cyclin-dependent kinase 5 , which plays a crucial role in various cellular processes.

Mode of Action

Benzothiazole derivatives have been reported to interact with their targets, leading to changes in the biological functions of these targets

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . These activities suggest that the compound may affect various biochemical pathways related to inflammation, pain perception, ulcer formation, and lipid metabolism.

Pharmacokinetics

A benzothiazole derivative was found to have favorable pharmacokinetic properties

Result of Action

Benzothiazole derivatives have been associated with significant anti-inflammatory and analgesic activities . These activities suggest that the compound may have a significant impact on cellular processes related to inflammation and pain perception.

生化分析

Biochemical Properties

1-(1,3-Benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . The interaction with DprE1 is characterized by the binding of the compound to the enzyme’s active site, thereby inhibiting its activity and leading to potential antibacterial effects .

Cellular Effects

The effects of 1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol on various cell types and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, the compound can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For example, the compound’s binding to DprE1 results in enzyme inhibition, which disrupts the biosynthesis of the bacterial cell wall . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained antibacterial activity and minimal cytotoxicity .

Dosage Effects in Animal Models

The effects of 1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial activity without adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1-(1,3-Benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for the compound’s detoxification and elimination from the body .

Transport and Distribution

The transport and distribution of 1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of 1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is essential for the compound’s interaction with its target biomolecules and subsequent biochemical effects .

属性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-propyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-2-5-9-8-12(17)16(15-9)13-14-10-6-3-4-7-11(10)18-13/h3-4,6-8,15H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENHOTHZMXSMGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(N1)C2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Benzyl-5-methyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269600.png)